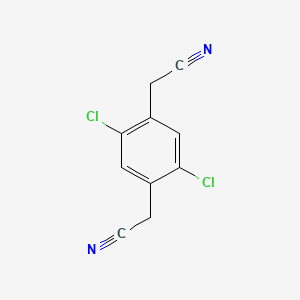
1,4-Benzenediacetonitrile, 2,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediacetonitrile, 2,5-dichloro- is an organic compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.07. It is characterized by the presence of two chlorine atoms and two nitrile groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenediacetonitrile, 2,5-dichloro- can be synthesized through the reaction of sodium cyanide with alpha,alpha’-dichloro-p-xylene. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 1,4-Benzenediacetonitrile, 2,5-dichloro- involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process may include purification steps such as recrystallization to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediacetonitrile, 2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used but can include various substituted benzene derivatives.
Applications De Recherche Scientifique
1,4-Benzenediacetonitrile, 2,5-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediacetonitrile, 2,5-dichloro- involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, leading to the formation of different products. The chlorine atoms can also undergo substitution reactions, allowing the compound to interact with various biological and chemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Phenylenediacetonitrile: Similar structure but lacks chlorine atoms.
1,4-Dichlorobenzene: Contains chlorine atoms but lacks nitrile groups.
2,5-Dichloroterephthalonitrile: Similar structure with additional nitrile groups.
Uniqueness
1,4-Benzenediacetonitrile, 2,5-dichloro- is unique due to the presence of both chlorine atoms and nitrile groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propriétés
Numéro CAS |
56403-43-1 |
|---|---|
Formule moléculaire |
C10H6Cl2N2 |
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
2-[2,5-dichloro-4-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-6-8(2-4-14)10(12)5-7(9)1-3-13/h5-6H,1-2H2 |
Clé InChI |
GVGVDMVIEADNQV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)CC#N)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


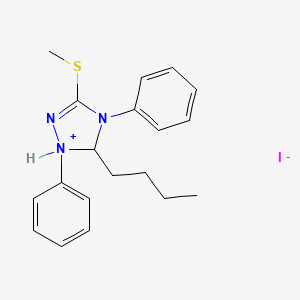

![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
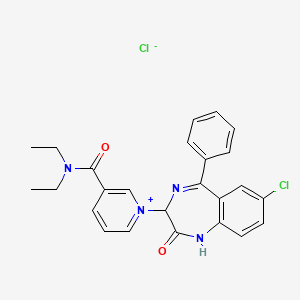
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
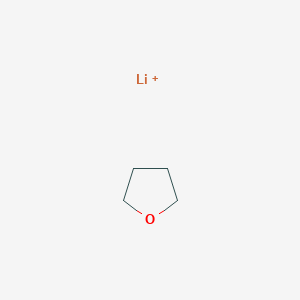


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

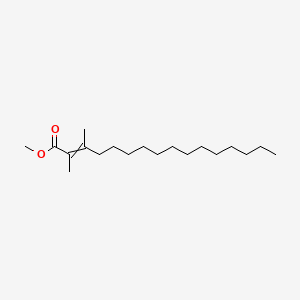
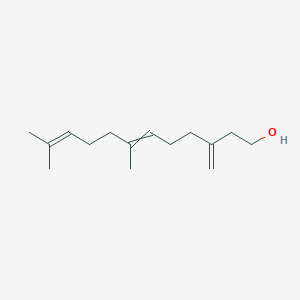
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
